molecular formula C8H10N2O3 B13312689 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No.: B13312689
M. Wt: 182.18 g/mol
InChI Key: PCCBWVCJVDWBKN-UHFFFAOYSA-N
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Description

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is a heterocyclic carboxylic acid featuring a partially reduced pyridine ring (1,2-dihydropyridine) substituted with an amino and oxo group. The propanoic acid moiety is linked to the nitrogen at position 1 of the dihydropyridine ring.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-(3-amino-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c9-6-2-1-4-10(8(6)13)5-3-7(11)12/h1-2,4H,3,5,9H2,(H,11,12)

InChI Key

PCCBWVCJVDWBKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with a suitable propanoic acid derivative. One common method involves the use of acylation reactions, where the amino group of the pyridine derivative reacts with an acyl chloride or anhydride to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic Acid Hydrochloride

  • Structural Differences: The acetic acid derivative replaces the propanoic acid chain with a shorter acetic acid group (C2 vs. C3). This reduces molecular weight and may alter steric interactions.
  • Functional Impact : The hydrochloride salt enhances aqueous solubility compared to the free acid form of the target compound.
  • Applications : As a controlled product (), it may serve as a precursor in peptide synthesis or metalloproteinase inhibitors.

(R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid

  • Structural Differences: A pyridine ring replaces the dihydropyridine system, eliminating the redox-active 1,2-dihydro moiety. The amino group is part of the alanine side chain rather than the heterocycle.
  • Applications : This compound (CAS 70702-47-5) is marketed as a chiral building block for drug development, particularly in kinase inhibitors .

3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanoic Acid

  • Structural Differences : A fused triazolo-pyridine system replaces the dihydropyridine ring, introducing additional nitrogen atoms.
  • Functional Impact : The triazole ring enhances aromaticity and may act as a bioisostere for carboxylic acid or amide groups, improving metabolic stability.
  • Applications : Such triazole derivatives are explored in antiviral and anticancer agents due to their π-π stacking capabilities .

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid

  • Structural Differences: A bulkier dihydroisoquinoline ring replaces the dihydropyridine, with a dimethyl group adding hydrophobicity.
  • Applications: Dihydroisoquinoline derivatives are studied in neurodegenerative disease therapeutics .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
Target Compound* Not Available Not Provided Not Provided Dihydropyridine, amino, oxo, propanoic acid
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid HCl 1423034-20-1 C7H10ClN3O3 219.63 Acetic acid, hydrochloride salt
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid 70702-47-5 C8H10N2O2 166.18 Pyridine, alanine side chain
3-(3-Oxo-triazolo[4,3-a]pyridin-2-yl)propanoic acid 53304-46-4 C9H9N3O3 207.19 Triazole, pyridine, oxo group

*Structural details inferred from nomenclature; experimental data unavailable in provided evidence.

Research Findings and Hypotheses

  • Solubility and Bioavailability : The hydrochloride salt in likely offers superior solubility over the free acid form of the target compound.
  • Electronic Effects : The triazolo-pyridine system () may exhibit stronger electron-withdrawing properties than dihydropyridine, influencing binding to enzymatic targets.
  • Metabolic Stability: The dihydroisoquinoline derivative () could have longer half-lives due to increased lipophilicity, whereas the dihydropyridine in the target compound might undergo oxidation to pyridine.

Notes

  • Limited direct comparative data exist in the provided evidence; structural analysis is based on nomenclature and known properties of analogous systems.
  • Further studies on solubility, stability, and biological activity are required to validate these hypotheses.

Biological Activity

3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, a compound belonging to the class of amino acid derivatives, exhibits significant biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Structure and Properties

The chemical structure of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is characterized by a dihydropyridine ring fused with an amino acid backbone. Its molecular formula is C8H10N2O3C_8H_{10}N_2O_3, and it possesses functional groups that contribute to its biological reactivity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid. For instance, derivatives of dihydropyridine have shown efficacy against various viral strains, including the hepatitis A virus (HAV) and rotavirus. In a study by Salem et al., synthesized heterocycles demonstrated promising antiviral activities, with some compounds achieving a 60% reduction in viral titers against rotavirus strains .

Anticancer Properties

The antiproliferative effects of dihydropyridine derivatives on cancer cell lines have been documented extensively. Treptow et al. reported that fatty acid-modified dihydropyrimidinones exhibited significant antiproliferative activity on glioma cell lines (C6 rat) and other cancer models . This suggests that 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid may also possess similar anticancer properties.

Anti-inflammatory Effects

Compounds containing the dihydropyridine scaffold have been studied for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

The biological activity of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid is attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.
  • Cell Cycle Arrest : Anticancer activities are often linked to the ability of these compounds to induce cell cycle arrest in cancer cells.
  • Modulation of Cytokine Production : Anti-inflammatory effects may arise from the modulation of cytokine production and signaling pathways.

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Antiviral Efficacy : A study involving the synthesis of various dihydropyridine derivatives revealed that certain compounds exhibited higher antiviral activities compared to standard treatments, indicating potential for development as antiviral agents .
CompoundVirus TargetedEfficacy (%)
Compound ARotavirus60% reduction
Compound BHepatitis ASignificant inhibition
  • Anticancer Activity : Research on fatty-acid modified dihydropyrimidinones demonstrated potent antiproliferative effects against glioma cells, suggesting that structural modifications could enhance therapeutic efficacy .

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